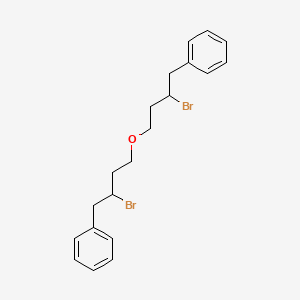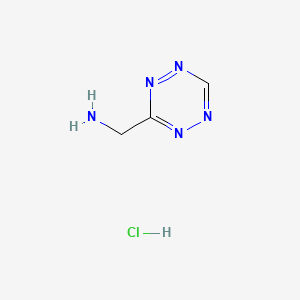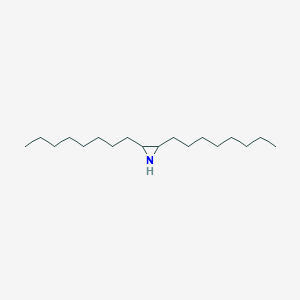
2,3-Dioctylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dioctylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered ring structure with two octyl groups attached at the 2 and 3 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of octylamines with alkenes via an electrogenerated dication intermediate. This method involves the transformation of alkenes into a metastable, dicationic intermediate that undergoes aziridination with primary amines under basic conditions .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources such as iminoiodinane or nitrene precursors. These reagents serve both as the stoichiometric oxidant and the nitrogen source, facilitating the aziridination process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dioctylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolines.
Substitution: It reacts with carboxylic acids to yield β-hydroxyalkyl amides and 2-substituted 4,5-di-n-octyl-δ2-oxazolines.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as peroxides.
Substitution: Reactions with carboxylic acids are conducted under mild conditions, often in the presence of a catalyst.
Major Products:
β-Hydroxyalkyl amides: Formed in yields ranging from 69% to 89%.
2-Substituted 4,5-di-n-octyl-δ2-oxazolines: Formed in smaller amounts, ranging from traces to 12% of the theoretical yield.
Applications De Recherche Scientifique
2,3-Dioctylaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-dioctylaziridine involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating properties, making it effective in various biological and chemical processes. The compound’s reactivity is primarily due to the significant ring strain in the aziridine ring, which encourages ring-opening reactions .
Comparaison Avec Des Composés Similaires
Aziridine: The parent compound of 2,3-dioctylaziridine, known for its high reactivity and use in polymer synthesis.
Thiazolidine: A five-membered heterocycle containing sulfur and nitrogen, known for its diverse biological activities.
Uniqueness of this compound: this compound stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The presence of two octyl groups enhances its lipophilicity and potential for use in various industrial applications .
Propriétés
Numéro CAS |
13866-34-7 |
|---|---|
Formule moléculaire |
C18H37N |
Poids moléculaire |
267.5 g/mol |
Nom IUPAC |
2,3-dioctylaziridine |
InChI |
InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3 |
Clé InChI |
KUFBWADZXJUZBU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(N1)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)
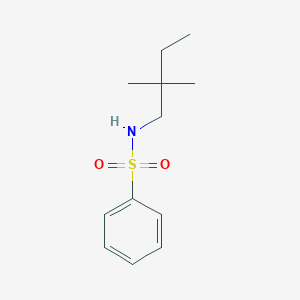

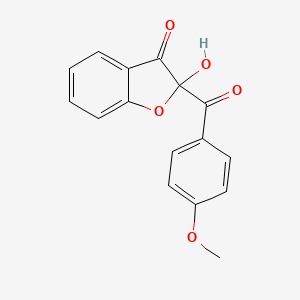
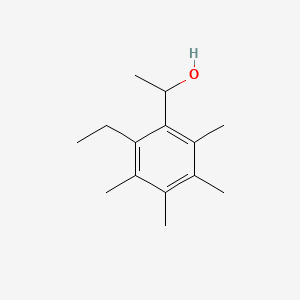
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
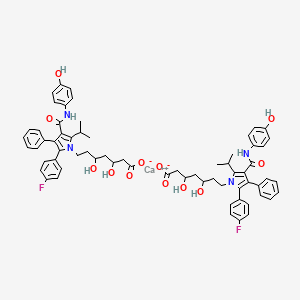

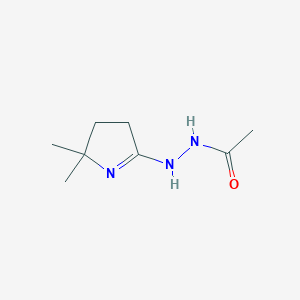
![3,5-dibromo-N-[(4-chlorophenyl)methyl]-2-hydroxybenzamide](/img/structure/B14010395.png)

